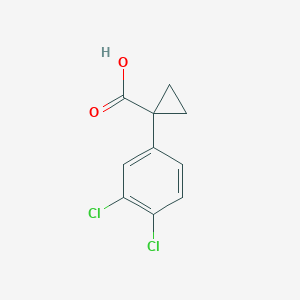
2-(1H-ピロール-2-イル)酢酸エチル
概要
説明
Ethyl 2-(1H-pyrrol-2-yl)acetate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
科学的研究の応用
Ethyl 2-(1H-pyrrol-2-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
作用機序
Mode of Action
The compound likely interacts with its targets in a manner that induces changes at the molecular level .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with various biochemical pathways, leading to a range of downstream effects .
Action Environment
Like many compounds, its action and stability may be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Biochemical Properties
Ethyl 2-(1H-pyrrol-2-yl)acetate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac . The interactions of ethyl 2-(1H-pyrrol-2-yl)acetate with these biomolecules can affect their catalytic functions and stability, thereby impacting the overall biochemical pathways they are involved in.
Cellular Effects
Ethyl 2-(1H-pyrrol-2-yl)acetate has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrrole, such as ethyl 2-(1H-pyrrol-2-yl)acetate, have been shown to exhibit cytotoxic activity against certain cancer cell lines . This suggests that the compound may alter cellular processes in a way that inhibits cell proliferation and induces cell death.
Molecular Mechanism
The molecular mechanism of ethyl 2-(1H-pyrrol-2-yl)acetate involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, the compound’s structure allows it to participate in binding interactions that can modulate enzyme activity . Additionally, ethyl 2-(1H-pyrrol-2-yl)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(1H-pyrrol-2-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrole derivatives, including ethyl 2-(1H-pyrrol-2-yl)acetate, can exhibit varying degrees of stability under different conditions . This can affect their efficacy and potency in biochemical assays and experimental models.
Dosage Effects in Animal Models
The effects of ethyl 2-(1H-pyrrol-2-yl)acetate in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies on pyrrole derivatives have demonstrated dose-dependent cytotoxicity, indicating that careful dosage optimization is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
Ethyl 2-(1H-pyrrol-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl 2-(1H-pyrrol-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s bioavailability and effectiveness in biochemical assays.
Subcellular Localization
Ethyl 2-(1H-pyrrol-2-yl)acetate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(1H-pyrrol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with pyrrole in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-(1H-pyrrol-2-yl)acetate may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Ethyl 2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-ylmethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
類似化合物との比較
Ethyl 2-(1H-indol-2-yl)acetate: Similar structure but contains an indole ring instead of a pyrrole ring.
Methyl 2-(1H-pyrrol-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1H-pyrrol-3-yl)acetate: Similar structure but with the ester group attached to the 3-position of the pyrrole ring
Uniqueness: Ethyl 2-(1H-pyrrol-2-yl)acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl ester group at the 2-position of the pyrrole ring imparts distinct chemical properties compared to its analogs .
特性
IUPAC Name |
ethyl 2-(1H-pyrrol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHTIJMZDDKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277849 | |
| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4778-25-0 | |
| Record name | 4778-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)











